molecular formula C72H120N24O25 B12388208 H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH

H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH

Cat. No.: B12388208
M. Wt: 1721.9 g/mol
InChI Key: SWQHYLWIRRXYGL-JNIYJGJTSA-N
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Description

The compound H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH is a peptide composed of a sequence of amino acids. Each amino acid in the sequence contributes to the overall structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.

    Biology: Serve as models for studying protein structure and function, and as tools for investigating biological processes.

    Medicine: Potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.

    Industry: Used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes and other biotechnological products.

Mechanism of Action

The mechanism of action of peptides like H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric sites of the target protein, modulating its activity. The pathways involved can include signal transduction, metabolic regulation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Arg-CONH2

Uniqueness

The uniqueness of H-Glu-Ile-Ser-Thr-Asn-Ile-Arg-Gln-Ala-Gly-Val-Gln-Tyr-Ser-Arg-OH lies in its specific sequence, which determines its structure and function. The presence of particular amino acids in specific positions can confer unique properties, such as binding affinity, stability, and biological activity, distinguishing it from other peptides.

Properties

Molecular Formula

C72H120N24O25

Molecular Weight

1721.9 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C72H120N24O25/c1-9-33(5)54(94-58(108)39(73)19-24-52(105)106)68(118)92-47(31-98)65(115)96-56(36(8)99)69(119)90-45(28-50(76)103)63(113)95-55(34(6)10-2)67(117)86-40(13-11-25-81-71(77)78)60(110)85-41(20-22-48(74)101)59(109)84-35(7)57(107)83-29-51(104)93-53(32(3)4)66(116)87-42(21-23-49(75)102)61(111)89-44(27-37-15-17-38(100)18-16-37)62(112)91-46(30-97)64(114)88-43(70(120)121)14-12-26-82-72(79)80/h15-18,32-36,39-47,53-56,97-100H,9-14,19-31,73H2,1-8H3,(H2,74,101)(H2,75,102)(H2,76,103)(H,83,107)(H,84,109)(H,85,110)(H,86,117)(H,87,116)(H,88,114)(H,89,111)(H,90,119)(H,91,112)(H,92,118)(H,93,104)(H,94,108)(H,95,113)(H,96,115)(H,105,106)(H,120,121)(H4,77,78,81)(H4,79,80,82)/t33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,47-,53-,54-,55-,56-/m0/s1

InChI Key

SWQHYLWIRRXYGL-JNIYJGJTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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